molecular formula C10H15O3- B1230680 3-Isopropenyl-6-oxoheptanoate

3-Isopropenyl-6-oxoheptanoate

Cat. No. B1230680
M. Wt: 183.22 g/mol
InChI Key: NJOIWWRMLFSDTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropenyl-6-oxoheptanoate is a 6-oxo monocarboxylic acid anion that is the conjugate base of 3-isopropenyl-6-oxoheptanoic acid;  major species at pH 7.3. It derives from a heptanoate. It is a conjugate base of a 3-isopropenyl-6-oxoheptanoic acid.

Scientific Research Applications

  • Atmospheric Chemistry and Environmental Studies

    • The kinetics and mechanisms of limononic acid (3-isopropenyl-6-oxoheptanoic acid, LA) oxidation by hydroxyl radicals and ozone were explored in aqueous phases, indicating the significance of LA in atmospheric chemistry. This study highlights the potential impact of LA on environmental processes like fog and cloud formation, as well as atmospheric oxidation reactions under various pH conditions (Witkowski et al., 2018).
  • Enzymatic Conversion and Biotransformation

    • A study on Baeyer-Villiger mono-oxygenase from Rhodococcus erythropolis DCL14 showed its ability to catalyze the oxidation of monocyclic monoterpene ketones into 3-isopropenyl-6-oxoheptanoate. This indicates its role in the enzymatic conversion of natural substrates and potential applications in biotransformation processes (Werf, 2000).
  • Organic Chemistry and Synthesis

    • Research on the synthesis of methyl 7-oxoheptanoate, which utilizes this compound, demonstrates its importance in the preparation of key intermediates for prostaglandin synthesis. This is crucial for developing methods in organic chemistry, particularly in the field of medicinal chemistry (Ballini & Petrini, 1984).
  • Gas-Phase Reaction Studies

    • A study investigating the gas-phase reactions of various compounds, including 3-isopropenyl-6-oxoheptanal, with OH, NO3, and ozone, reveals insights into atmospheric chemistry. This research is significant for understanding the environmental fate and transformation of these compounds (Calogirou et al., 1999).

properties

Molecular Formula

C10H15O3-

Molecular Weight

183.22 g/mol

IUPAC Name

6-oxo-3-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1

InChI Key

NJOIWWRMLFSDTM-UHFFFAOYSA-M

SMILES

CC(=C)C(CCC(=O)C)CC(=O)[O-]

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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